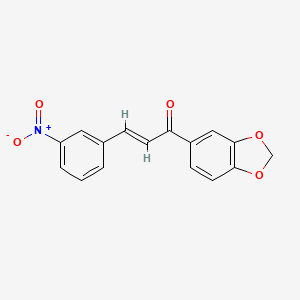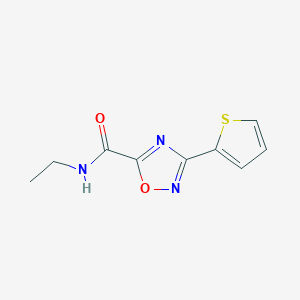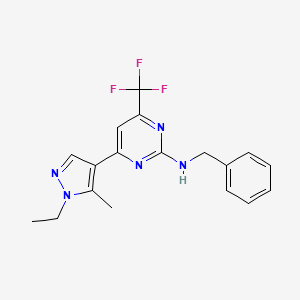![molecular formula C14H11F2N5O2 B10938699 N-[2-(difluoromethoxy)-5-methylphenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10938699.png)
N-[2-(difluoromethoxy)-5-methylphenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the condensation of the target compound . The reaction conditions typically involve microwave irradiation, which significantly reduces the reaction time and enhances the yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process ensures good functional group tolerance and broad substrate scope, making it suitable for large-scale production. Additionally, the late-stage functionalization of triazolopyrimidine further demonstrates its synthetic utility .
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives may exhibit different biological activities and properties, making them valuable for further research and applications.
Scientific Research Applications
N~2~-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N2-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as JAK1 and JAK2, by binding to their active sites and preventing their normal function . This inhibition can lead to the modulation of various cellular processes and pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Flumetsulam: N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide.
Florasulam: N-(2,6-difluorophenyl)-8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide.
Uniqueness
N~2~-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of the difluoromethoxy and methyl groups, which contribute to its distinct biological activities and properties. Compared to similar compounds like flumetsulam and florasulam, this compound may exhibit different enzyme inhibition profiles and therapeutic potentials, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C14H11F2N5O2 |
|---|---|
Molecular Weight |
319.27 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)-5-methylphenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H11F2N5O2/c1-8-3-4-10(23-13(15)16)9(7-8)18-12(22)11-19-14-17-5-2-6-21(14)20-11/h2-7,13H,1H3,(H,18,22) |
InChI Key |
UOTYBYDODZMRIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938622.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938627.png)


![Methyl 2-{4-[(3-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10938649.png)
![2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B10938655.png)
![(4-benzylpiperidin-1-yl)[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10938656.png)

![N-(4-methylphenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10938669.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938671.png)
![{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10938675.png)
![2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B10938678.png)
![N-benzyl-2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)hydrazinecarbothioamide](/img/structure/B10938688.png)

